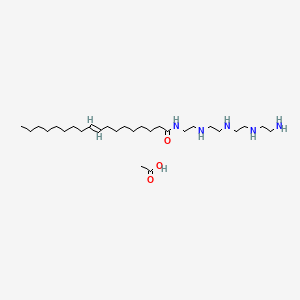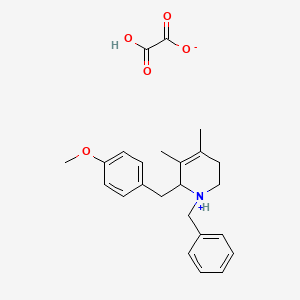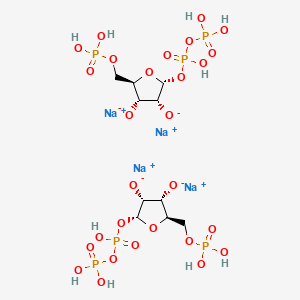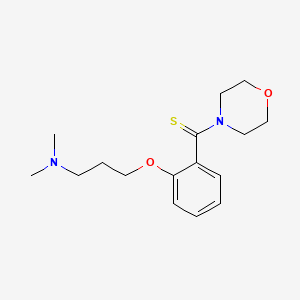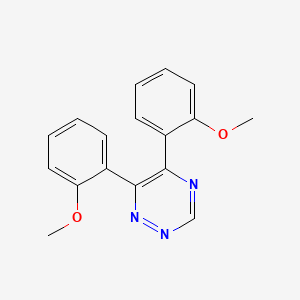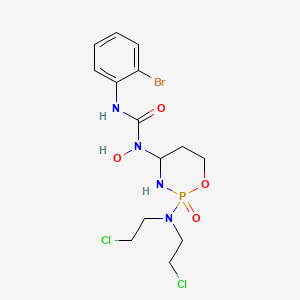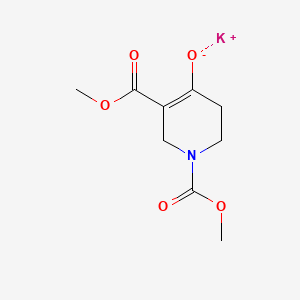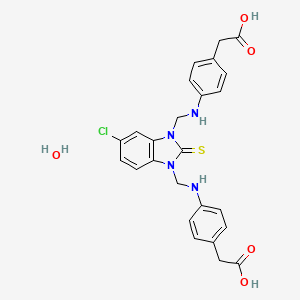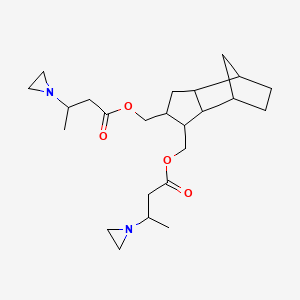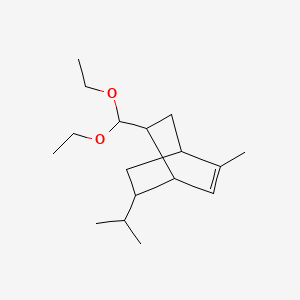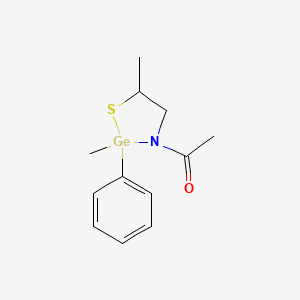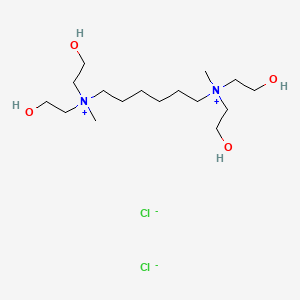
N,N'-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride is a chemical compound with the molecular formula C16H38Cl2N2O4. It is known for its unique structure, which includes two quaternary ammonium groups connected by a hexane chain. This compound is often used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride typically involves the reaction of hexane-1,6-diamine with bis(2-chloroethyl)methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The quaternary ammonium groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenated compounds and nucleophiles are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in studies involving cell membrane interactions and transport mechanisms.
Medicine: Research into its potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.
Industry: It finds use in the formulation of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride involves its interaction with cellular membranes. The quaternary ammonium groups facilitate binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride: Similar structure but with hydroxypropyl groups instead of hydroxyethyl groups.
N,N’-(Hexane-1,6-diyl)bis(2-hydroxybenzamide): Contains benzamide groups instead of quaternary ammonium groups
Uniqueness
N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride is unique due to its specific combination of quaternary ammonium groups and hydroxyethyl substituents. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
85117-93-7 |
|---|---|
Formule moléculaire |
C16H38Cl2N2O4 |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
6-[bis(2-hydroxyethyl)-methylazaniumyl]hexyl-bis(2-hydroxyethyl)-methylazanium;dichloride |
InChI |
InChI=1S/C16H38N2O4.2ClH/c1-17(9-13-19,10-14-20)7-5-3-4-6-8-18(2,11-15-21)12-16-22;;/h19-22H,3-16H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
IHVSQBNDJWNQNE-UHFFFAOYSA-L |
SMILES canonique |
C[N+](CCCCCC[N+](C)(CCO)CCO)(CCO)CCO.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


